2-(Pyrimidin-4-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-pyrimidin-4-ylacetamide |
InChI |
InChI=1S/C6H7N3O/c7-6(10)3-5-1-2-8-4-9-5/h1-2,4H,3H2,(H2,7,10) |
InChI Key |
BENRCDFLRJLQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CC(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pyrimidin 4 Yl Acetamide and Its Analogues
Strategic Approaches to Pyrimidine (B1678525) Ring System Construction
The formation of the pyrimidine ring is the foundational step in the synthesis of 2-(Pyrimidin-4-yl)acetamide. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key approaches include building the ring from acyclic precursors (cyclocondensation) or modifying an existing pyrimidine ring system.
Cyclocondensation is a widely employed and versatile method for constructing the pyrimidine nucleus from non-heterocyclic components. bu.edu.eg This approach typically involves the reaction of a three-carbon dielectrophilic fragment with a compound containing an N-C-N (amidine) moiety. bu.edu.eg
Common variations include the condensation of amidines, guanidines, ureas, or thioureas with 1,3-dicarbonyl compounds, β-keto esters, or malonates. bu.edu.egorganic-chemistry.org The reaction mechanism involves initial condensation followed by cyclization and dehydration to yield the aromatic pyrimidine ring. Multi-component reactions, where three or more starting materials combine in a single pot, offer an efficient pathway to complex pyrimidine scaffolds. mdpi.comresearchgate.net For instance, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) has been reported for pyrimidine synthesis. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| β-Keto ester | Amidine | Ultrasound irradiation | 4-Pyrimidinol | organic-chemistry.org |
| Ketone | Amidine | TEMPO/Iron(II)-complex | Substituted Pyrimidine | organic-chemistry.org |
| Ketone | Nitrile | Copper catalyst | Substituted Pyrimidine | organic-chemistry.org |
| Amidine | Alcohols (up to 3) | Iridium-pincer complex | Alkyl/Aryl Pyrimidine | mdpi.com |
| 3-Aminotriazole | Aldehyde, Ketene N,S-acetal | Trichloroacetic acid | Triazolo[1,5-a]pyrimidine | nih.gov |
An alternative and powerful strategy begins with a pre-formed, halogenated pyrimidine. Halogens, particularly chlorine and bromine, are excellent leaving groups on the electron-deficient pyrimidine ring, making them susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This method is invaluable for introducing a wide variety of functional groups onto the pyrimidine core.
For the synthesis of precursors to this compound, a 4-halopyrimidine is a key intermediate. The halogen at the C-4 position can be displaced by various nucleophiles. For example, reacting 4-chloropyrimidine (B154816) with an appropriate nitrogen nucleophile can install the necessary amino group for subsequent elaboration into the acetamide (B32628) side chain. evitachem.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of a halopyrimidine with a boronic acid, have become a standard method for creating C-C bonds and preparing diversely substituted pyrimidines. researchgate.net
Introduction of the Acetamide Side Chain
Once the pyrimidine ring, appropriately functionalized at the 4-position, is obtained, the next critical phase is the introduction of the acetamide moiety (–CH₂CONH₂).
Amidation is a direct and common method for forming the acetamide group. One of the most straightforward routes to a related compound, N-(Pyrimidin-4-yl)acetamide, involves the direct acylation of 4-aminopyrimidine (B60600). In a documented procedure, 4-aminopyrimidine is treated with acetic anhydride (B1165640) and a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield the target acetamide.
More broadly, amide bond formation can be achieved by coupling a carboxylic acid with an amine using a coupling agent. researchgate.net For analogues of this compound, this could involve coupling (pyrimidin-4-yl)acetic acid with ammonia (B1221849) or an amine. Alternatively, an amine precursor on the pyrimidine ring can be reacted with an activated acetic acid derivative. nih.gov Recent advances in direct amidation chemistry have explored base-promoted reactions between esters and amines, which can be applied to challenging substrates, including amino-pyrimidines. rsc.org
Table 2: Selected Amidation Strategies for Acetamide Moiety Formation
| Pyrimidine Precursor | Acylating/Coupling Partner | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Aminopyrimidine | Acetic anhydride | Triethylamine, THF | N-(Pyrimidin-4-yl)acetamide | |
| N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzene-1,4-diamine | 2-(Thiophen-2-yl)acetic acid | DCC, DMAP, Dichloromethane | N-substituted acetamide | nih.gov |
| 2-Aminopyrimidine | Methyl 2-methoxybenzoate | Potassium tert-butoxide, DMSO | N-acylated pyrimidine | rsc.org |
Alkylation provides another strategic route. This can involve reacting a pyrimidine nucleophile with an electrophilic reagent containing the acetamide or a precursor. For instance, S-alkylation of a 2-thiopyrimidine with a 2-chloroacetamide (B119443) derivative is a common method to produce (pyrimidinylthio)acetamides. researchgate.net This concept can be adapted where a suitable pyrimidine nucleophile attacks a haloacetamide.
Conversely, acylation strategies can build the side chain. The lithiation of a methyl group on a pyrimidine ring creates a potent nucleophile that can react with electrophiles. researchgate.net While not a direct route to the parent compound, this highlights the principle of building a side chain from a simple alkyl-substituted pyrimidine.
Derivatization and Functionalization of the this compound Core
With the core this compound structure established, further derivatization can generate a library of analogues for structure-activity relationship (SAR) studies. These modifications can be targeted at either the pyrimidine ring or the acetamide side chain.
Functionalization of the pyrimidine ring can be achieved by introducing substituents at vacant positions (e.g., C-2, C-5, or C-6). If the synthesis started with a halogenated precursor, remaining halogens can be replaced via nucleophilic substitution or cross-coupling reactions to install diverse groups. For example, a chloro-substituted pyrimidine can react with various amines to introduce different functionalities.
The acetamide moiety itself is also a prime site for modification. The terminal NH₂ group can be alkylated or acylated to give N-substituted or N,N-disubstituted acetamides. smolecule.comjst.go.jp The synthesis of various N-aryl acetamide derivatives often involves coupling the pyrimidine-amine precursor with a range of substituted carboxylic acids, demonstrating a modular approach to analogue synthesis. nih.gov This modularity allows for systematic exploration of how different substituents impact the properties of the core scaffold.
Chemical Transformations on the Pyrimidine Ring (e.g., Suzuki-Miyaura Coupling, Oxidation, Reduction)
The pyrimidine ring, being π-deficient, has distinct reactivity that can be exploited for functionalization. Electrophilic substitution is generally difficult, occurring at the C5-position, while nucleophilic substitution is more facile at the C2, C4, and C6 positions. wikipedia.org
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the arylation and heteroarylation of the pyrimidine core. The reaction typically involves a halogenated pyrimidine and an aryl or heteroaryl boronic acid. A study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated that using a Pd(PPh₃)₄ catalyst with a suitable base and solvent affords novel biaryl pyrimidine analogues. mdpi.com The efficiency of the coupling can be influenced by the electronic properties of the boronic acid, with electron-rich variants often providing better yields. mdpi.com
Oxidation and Reduction: The pyrimidine ring can undergo both oxidation and reduction, although these transformations are less common in the synthesis of complex analogues compared to cross-coupling.
Oxidation: Alkyl-substituted pyrimidines can be oxidized under specific conditions. For example, treatment with potassium permanganate (B83412) (KMnO₄) can convert an alkyl group to a carboxylic acid. researchgate.net Ring oxidation at the C2 and C4 positions has also been observed. researchgate.net
Reduction: Due to its relatively low aromaticity compared to pyridine (B92270), the pyrimidine ring is susceptible to reduction. researchgate.net Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net Fused pyrimidine systems, such as quinazolinones, have also been reduced using palladium or platinum oxide catalysts. researchgate.net
Table 1: Examples of Chemical Transformations on the Pyrimidine Ring
| Reaction Type | Substrate Example | Reagents/Conditions | Product Description | Citation |
| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| Oxidation | Alkyl-substituted pyrimidine | KMnO₄ | Pyrimidine carboxylic acid | researchgate.net |
| Reduction | Pyrimidine | Sodium borohydride | Tetrahydropyrimidine derivative | researchgate.net |
| Reduction | 4(3H)-Quinazolinone (fused pyrimidine) | Palladium or Platinum oxide | Dihydroquinazolinone derivative | researchgate.net |
Modifications at the Acetamide Nitrogen and Alpha-Carbon
The acetamide side chain of this compound offers multiple points for modification to fine-tune the molecule's properties.
Modifications at the Acetamide Nitrogen: The amide nitrogen is a key site for introducing diversity. A common synthetic route involves the coupling of a 4-aminopyrimidine precursor with a selected carboxylic acid or its activated form (e.g., acid chloride). This amide bond formation is central to creating extensive libraries of analogues. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized via the alkylation of corresponding amines with chloro-acetamide reagents. nih.gov While direct N-alkylation of the pre-formed acetamide is possible, it is less frequently reported. In one study, N-methylation of a carboxamide nitrogen was attempted but found to be poorly tolerated in the specific series being investigated. acs.org
Modifications at the Alpha-Carbon: The alpha-carbon (the CH₂ group) of the acetamide moiety can also be substituted. This is typically achieved by using a substituted acetic acid derivative during the initial amide coupling step. Research on inhibitors of SLACK potassium channels involved coupling a pyrimidine amine with 2-(4-chlorophenoxy)-2-methylpropanoic acid, thereby introducing both a methyl group and a phenoxy group at the alpha-position. mdpi.com Similarly, another study found that monomethylation at the alpha-carbon was synthetically accessible and produced an active compound. acs.org
Table 2: Examples of Modifications at the Acetamide Side Chain
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Structure Feature | Citation |
| Acetamide Nitrogen | Amide Bond Formation | 4-Aminopyrimidine, Carboxylic Acid, HATU, DIEA | Varied N-substituents (aryl, alkyl, etc.) | mdpi.com |
| Alpha-Carbon | Amide Bond Formation | 4-Aminopyrimidine, 2-substituted propanoic acid | Alpha-disubstituted acetamide | mdpi.com |
| Alpha-Carbon | Alkylation | (Not specified) | Alpha-monomethyl acetamide | acs.org |
Integration of Diverse Heterocyclic and Aromatic Moieties
A primary strategy in developing analogues of this compound is to append other cyclic systems, which can significantly alter the compound's biological and physicochemical properties.
Integration via Pyrimidine Ring Functionalization: As discussed, Suzuki-Miyaura coupling is a premier method for attaching new aryl and heteroaryl groups directly to the pyrimidine ring. mdpi.com Another powerful technique is nucleophilic aromatic substitution (SₙAr). Halogenated pyrimidines, such as 2-chloropyrimidines, are excellent substrates for reaction with a variety of nucleophiles. Syntheses have been reported where 2-chloro-5-nitropyrimidine (B88076) is reacted with aryl alcohols, amines, or thiols to introduce diverse aryloxy, arylamino, or arylthio linkers. mdpi.comrsc.org
Integration via the Acetamide Linker: The acetamide group serves as a versatile linker to connect the pyrimidine core with other cyclic moieties. The synthesis of pyrimidinylacetamide-based ureas, for example, involved creating an extended structure where a phenylurea group was attached to a pyridine ring, which in turn was linked to the 4-position of the pyrimidine via an amino-acetamide bridge. nih.gov In another extensive study, a key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, was used as a building block to construct a multitude of derivatives incorporating thiophene, thiazole (B1198619), pyrazole (B372694), pyridine, and coumarin (B35378) rings through various cyclization and condensation reactions. mdpi.comresearchgate.net This highlights how a functionalized acetamide can act as a reactive handle for complex heterocyclic synthesis.
Table 3: Examples of Integrating Diverse Moieties
| Integrated Moiety | Method of Integration | Example Precursors | Resulting Analogue Description | Citation |
| Biphenyl (B1667301) | Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Phenylboronic acid | Pyrimidine core with a biphenyl substituent. | mdpi.com |
| Aryloxy group | Nucleophilic Aromatic Substitution | 2-Chloro-5-nitropyrimidine, Aryl alcohol | Aryloxy group attached at the 2-position of the pyrimidine. | mdpi.com |
| Phenylurea-pyridine | Multi-step synthesis involving amide coupling | 4-Amino-2-methylpyrimidine, (3-aminopyridin-6-yl) N-acetyl group | Pyrimidine linked via an acetamide group to a pyridine ring bearing a phenylurea substituent. | nih.gov |
| Thiophene, Pyrazole, etc. | Cyclization/Condensation | 2-Cyano-N-(thiophen-2-yl)-acetamide | Fused and appended heterocyclic systems built upon the acetamide backbone. | mdpi.comresearchgate.net |
| Pyridine/Phenylthio group | Nucleophilic Aromatic Substitution | 4-Amino-2-mercaptopyrimidine, Halogenated pyridine | Pyridine or phenyl ring attached to the pyrimidine core via a thioether linker. | nih.gov |
Structure Activity Relationship Sar Studies of 2 Pyrimidin 4 Yl Acetamide Derivatives
Impact of Substituents on the Pyrimidine (B1678525) Core on Biological Activity
Positional Effects of Functional Groups on Target Interaction
The spatial arrangement of substituents on the pyrimidine core is a critical factor influencing biological activity. researchgate.net Research has consistently shown that substitutions at the C2, C4, and C6 positions of the pyrimidine ring can dramatically alter a compound's efficacy and selectivity. jetir.org
For instance, in a series of 2,4,6-trisubstituted pyrimidines designed as Galanin Receptor 2 (GalR2) ligands, maintaining a p-OCH₃-aniline at the 2-position and a piperidine (B6355638) at the 4-position was found to be essential for selective binding. nih.gov Subsequent modifications at the 6-position revealed that even minor changes in the substituent's position on an attached aromatic ring could significantly influence binding affinities. A 2,5-dimethyl substituted aniline (B41778) at the 6-position resulted in a twofold increase in binding affinity compared to its 2,4-dimethyl isomer. nih.gov Similarly, a 3-OCF₂H substituted aniline conferred good binding affinity, whereas the 4-OCF₂H regioisomer was devoid of activity. nih.gov These findings underscore the precise geometric and electronic requirements of the target's binding pocket.
In another study on pyrimidine-4-carboxamides, the 4-chloro substituent of a dichloropyrimidine intermediate was found to be more electrophilic and thus more amenable to regioselective substitution compared to the 2-chloro position. acs.org This highlights how the inherent electronic properties of the pyrimidine ring can direct synthetic strategies and influence the positional placement of key interacting groups.
Table 1: Positional Effects on GalR2 Binding Affinity
Influence of Heteroatom Incorporation within Pyrimidine Ring or Adjacent Groups
The introduction of additional heteroatoms into the pyrimidine ring or its substituents can significantly modulate the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, thereby affecting biological activity. arabjchem.orgnih.gov
In the development of NAPE-PLD inhibitors, replacing the pyrimidine core of a hit compound with a pyridine (B92270) ring led to a significant decrease in potency, while a triazine analog was completely inactive. acs.org This suggests that the specific arrangement and number of nitrogen atoms in the pyrimidine core are optimal for interaction with the target, possibly by forming crucial hydrogen bonds. acs.org
Conversely, incorporating heteroatoms into substituent groups can be beneficial. In a series of SLACK potassium channel inhibitors, replacing a carbon atom with a nitrogen in an attached ring (e.g., pyridine or pyrazine) was a key modification. mdpi.comnih.gov Furthermore, in another series, the introduction of heteroatoms into a piperidine ring attached to the pyrimidine core was not favored, but activity could be recovered by N-benzylation of the resulting piperazine (B1678402) analog, demonstrating a complex interplay of steric and electronic factors. acs.org
Effects of Steric and Electronic Parameters of Pyrimidine Substitutions
The size (steric bulk) and electronic nature (electron-donating or electron-withdrawing) of substituents on the pyrimidine ring are fundamental to SAR. rsc.orgrsc.org In a series of pyridodipyrimidine derivatives, compounds with electron-releasing groups showed better anti-inflammatory effects than those with electron-withdrawing groups. rsc.org In contrast, for a series of GalR2 ligands, anilines with strong electron-withdrawing groups like NO₂ or CN at the 6-position of the pyrimidine did not show significant binding affinity. nih.gov
Steric factors also play a crucial role. In the development of pyrazolo-triazolo-pyrimidine antagonists, bulky substituents at both the N5 and N8 positions were found to favor potency and selectivity for the A2B adenosine (B11128) receptor subtype. d-nb.info However, for A3 adenosine receptor antagonists, a steric constraint was observed around the para-position of a phenyl ring substituent, where larger groups were not well-tolerated. d-nb.info This indicates that the binding pocket has a defined size and shape, and substituents that are too large can cause steric clashes, reducing affinity. acs.org
Table 2: Influence of Electronic Properties on Biological Activity
Role of the Acetamide (B32628) Linker in Ligand-Target Recognition
The acetamide linker, connecting the pyrimidine core to other parts of the molecule, is not merely a passive spacer but an active participant in ligand-target binding. archivepp.comrsc.org Its properties, including flexibility and hydrogen bonding capacity, are critical for correctly orienting the pharmacophoric elements within the target's binding site.
Conformational Flexibility and Rigidity Introduced by the Acetamide Linkage
The acetamide group provides a degree of rotational freedom that allows the molecule to adopt various conformations. researchgate.netresearchgate.net This flexibility can be advantageous, enabling the ligand to find an optimal binding pose. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, a balance between flexibility and rigidity is often sought.
In the design of Axl kinase inhibitors, a novel 1,3,4-oxadiazole (B1194373) acetamide moiety was introduced as a linker, demonstrating that modifying the linker's inherent rigidity can lead to potent inhibitors. nih.gov Studies on other kinase inhibitors have shown that restricting the conformation of a linker can improve activity. For example, evaluating cyclic phenethylamine (B48288) derivatives to reduce the number of rotatable bonds led to a twofold improvement in activity for some compounds. acs.org This suggests that pre-organizing the molecule into a bioactive conformation can enhance binding affinity. Conversely, in a series of NAPE-PLD inhibitors, removing the methylene (B1212753) group from the acetamide linker (making it a simple amide) reduced activity, indicating that the specific length and flexibility of the acetamide linker were important. acs.org
Hydrogen Bonding Potential of the Acetamide Group
The acetamide moiety is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). researchgate.netresearchgate.net This dual capability allows it to form strong and directional interactions with amino acid residues in a protein's active site, which is often crucial for anchoring the ligand and ensuring high affinity. rsc.orgmdpi.com
The importance of the acetamide N-H group as a hydrogen bond donor is highlighted in SAR studies of NAPE-PLD inhibitors. acs.org Methylation of the amide nitrogen resulted in a complete loss of potency, suggesting that the N-H proton is involved in a critical hydrogen bond with the enzyme, or that the added methyl group causes a steric clash. acs.org Similarly, the carbonyl oxygen is a potent hydrogen bond acceptor. researchgate.net Quantum chemical analyses have confirmed the ability of the acetamide's carbonyl oxygen to participate in strong hydrogen bonds. researchgate.net In docking studies of various heterocyclic compounds, the formation of hydrogen bonds by the amide group is consistently identified as a key contributor to binding affinity. rsc.org
Table of Mentioned Compounds
Structure-Activity Relationships of Peripheral Ring Systems and Side Chains
The biological activity of this compound derivatives is significantly influenced by the nature and substitution pattern of their peripheral ring systems and side chains. Extensive research has focused on modifying these regions to optimize potency and selectivity for various biological targets.
Optimization of Potency and Selectivity via Peripheral Group Modifications
Modifications to the peripheral groups of the this compound scaffold have proven to be a successful strategy for enhancing potency and selectivity. For instance, in a series of Polo-like Kinase 1 (Plk1) inhibitors, substitutions on the phenyl ring of a lead compound were explored. The introduction of fluorine atoms at different positions of the phenyl ring demonstrated that the position of the substituent is crucial for activity. A notable increase in potency was observed as the fluorine atom was moved from the 7- to the 8- and then to the 9-position. nih.gov Conversely, replacing the phenyl ring with pyridine derivatives led to a decrease in potency. nih.gov
In the context of Cannabinoid Receptor 2 (CB2R) agonists, introducing a C5-methyl group on the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione nucleus of certain acetamide derivatives resulted in increased potency and selectivity for CB2R. sci-hub.se Specifically, a compound with a C5-methyl substituent and a t-butyl group on the acetamide nitrogen exhibited the highest CB2R agonist activity and selectivity among the synthesized thieno[2,3-d]pyrimidin-3(4H)-yl)acetamides. sci-hub.se However, larger substituents at the C5 position, such as an isopropyl or a phenyl group, led to a decrease or complete loss of bioactivity, indicating that this position is sensitive to steric bulk. sci-hub.se
For Adenosine A2A receptor antagonists, replacing a typical aromatic heterocyclic substituent with an aliphatic amino group in a series of 2,4,6-trisubstituted pyrimidines significantly enhanced aqueous solubility and reduced the log P, leading to molecules with improved drug-like properties. researchgate.netresearchgate.net
The following table summarizes the effects of peripheral group modifications on the activity of this compound derivatives against Plk1.
Exploration of Alkyl, Aryl, and Heteroaryl Substitutions
The exploration of various alkyl, aryl, and heteroaryl substitutions on the side chains and peripheral rings of this compound derivatives has yielded valuable structure-activity relationship (SAR) insights.
In a series of pyrimidinone inhibitors of adenylyl cyclase 1 (AC1), SAR studies on the phenyl ring revealed that the position of lipophilic alkyl substituents significantly impacts potency. For instance, moving a methyl group from the ortho- to the meta-position resulted in a five-fold improvement in AC1 inhibitory activity. nih.gov A similar trend was observed with ethyl substituents, where the meta-ethyl derivative was sevenfold more potent than the ortho-ethyl derivative. nih.gov The introduction of a phenyl group at the 3-position also resulted in a potent AC1 inhibitor. nih.gov
For inhibitors of the annexin (B1180172) A2–S100A10 protein interaction based on a 1,2,4-triazole (B32235) scaffold linked to an acetamide, the nature of the acetamide-linked ring system was found to be important. nih.gov Replacing a substituted phenyl ring with an aliphatic amide side chain led to a reduction in potency, highlighting the significance of the phenyl ring for binding. nih.gov An unsubstituted phenyl ring did not decrease potency, but the substitution pattern on the phenyl ring was crucial. nih.gov Single methyl substitutions at the 3- or 4-position slightly increased potency, while a 3,4-dimethyl substitution resulted in a moderate increase. nih.gov
In the development of RET lung cancer oncoprotein inhibitors, pyrazolo[3,4-d]pyrimidin-3-yl phenylacetamide derivatives with N-alkyl groups were synthesized. nih.gov While a 3-fluorophenyl acetamide with an N-isobutyl group showed poor cellular activity, the corresponding derivative with an N-3-methoxypropyl substituent inhibited RET, although without selectivity. nih.gov When the R1 position was a methyl pyridine, modifications with aryl and heteroaryl amines generally yielded compounds with weak activity. nih.gov However, incorporating specific pyrazole (B372694) or aniline moieties at the R3 position led to improved cellular activities. nih.gov
The table below presents the structure-activity relationship for substitutions on the phenyl ring of a pyrimidinone series against AC1.
Mechanistic Investigations and Identification of Molecular Targets for 2 Pyrimidin 4 Yl Acetamide Analogues
Receptor and Enzyme-Mediated Inhibitory Mechanisms
Adenosine (B11128) A2A Receptor Antagonism
Analogues of 2-(pyrimidin-4-yl)acetamide have been identified as potent antagonists of the adenosine A2A receptor, a G-protein coupled receptor that plays a significant role in various physiological processes, including inflammation and neurotransmission. The structure-activity relationship (SAR) studies of these compounds have revealed key molecular features that drive their antagonist activity.
A series of N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides were developed to enhance drug-like properties. Replacing an aromatic ring with aliphatic groups was found to improve aqueous solubility and lower the partition coefficient (log P), leading to molecules with more favorable pharmacokinetic profiles. nih.gov This strategic modification aimed to mitigate potential metabolic liabilities associated with certain aromatic moieties.
Further optimization of 2-amino-N-pyrimidin-4-ylacetamides focused on replacing an unsubstituted furan (B31954) ring to improve metabolic stability while maintaining potency and selectivity for the human A2A receptor over the A1 receptor. nih.gov This led to the identification of methylfuran and thiazole (B1198619) moieties as suitable replacements. nih.gov The optimization also aimed to minimize off-target activity, particularly against the hERG channel. nih.gov
Table 1: Inhibitory Activity of this compound Analogues against Adenosine A2A Receptor
| Compound | Modification | Target | IC50 (nM) | Selectivity vs. A1 Receptor |
|---|---|---|---|---|
| Compound 69 | 2-amino-N-pyrimidin-4-ylacetamide | Human A2A | High Affinity | 99-fold |
| Methylfuryl Derivative | Furan replacement | Human A2A | Potent | Maintained |
| Thiazole Derivative | Furan replacement | Human A2A | Potent | Maintained |
This table presents a selection of this compound analogues and their reported inhibitory activities against the adenosine A2A receptor. The data is compiled from published research findings. nih.gov
Cyclin-Dependent Kinase (CDK2) Inhibition
Dysregulation of cyclin-dependent kinase 2 (CDK2) is a hallmark of various cancers, making it a critical target for therapeutic intervention. Analogues of this compound, specifically N-(pyridin-3-yl)pyrimidin-4-amine derivatives, have emerged as potent inhibitors of CDK2.
In silico studies have provided insights into the binding mechanisms of these analogues within the CDK2 active site. rsc.org These computational models have been instrumental in understanding the structure-activity relationships and guiding the design of more potent and selective inhibitors. rsc.org For instance, the N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been identified as a promising starting point for the development of novel CDK2 inhibitors. nih.gov
One of the most promising compounds from this series, compound 7l, demonstrated significant antiproliferative effects across a range of cancer cell lines and exhibited potent inhibitory activity against CDK2/cyclin A2 with an IC50 of 64.42 nM. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner. nih.gov The development of (4-pyrazolyl)-2-aminopyrimidines has also led to the identification of highly potent and selective CDK2 inhibitors. nih.gov
Table 2: Inhibitory Activity of this compound Analogues against CDK2
| Compound Series | Key Feature | Target | IC50 (nM) |
|---|---|---|---|
| N-(pyridin-3-yl)pyrimidin-4-amine | Pyrimidine-based | CDK2/cyclin A2 | 64.42 (for compound 7l) |
| (4-Pyrazolyl)-2-aminopyrimidines | Pyrazole (B372694) substitution | CDK2 | 0.29 (for compound 17) |
This table summarizes the inhibitory potency of different series of this compound analogues against Cyclin-Dependent Kinase 2 (CDK2). The data is based on scientific research articles. nih.govnih.gov
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic cells. Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML), making it an attractive therapeutic target. Pyrimidine-4,6-diamine derivatives have been rationally designed as Type-II inhibitors of FLT3.
These inhibitors are designed to be selective for FLT3 over the closely related kinase c-KIT, as concurrent inhibition can lead to dose-limiting myelosuppression. nih.gov Compound 13a, a notable example from this series, displayed a potent FLT3 kinase inhibition with an IC50 value of 13.9 nM and demonstrated high selectivity over c-KIT. nih.govresearchgate.net The mechanism of action for these compounds involves binding to the inactive conformation of the kinase, a characteristic of Type-II inhibitors. nih.gov
Table 3: Inhibitory Potency of Pyrimidine-4,6-diamine Analogues against FLT3
| Compound | Target | IC50 (nM) | Selectivity over c-KIT |
|---|---|---|---|
| 13a | FLT3 Kinase | 13.9 ± 6.5 | High |
| 24a (Urea analog of 13a) | FLT3 Kinase | 41 | Not specified |
This table highlights the inhibitory activity of pyrimidine-4,6-diamine derivatives against FMS-like Tyrosine Kinase 3 (FLT3). The data is sourced from peer-reviewed scientific literature. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival. nih.gov Aberrant EGFR signaling is a common feature in many cancers. nih.gov A novel series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives have been developed as dual inhibitors of both wild-type (WT) and mutant forms of EGFR. nih.gov
These compounds were designed using in silico fragment-based drug design (FBDD) and have demonstrated significant cytotoxicity against various human cancer cell lines. nih.gov The most promising compounds exhibited IC50 values in the sub-micromolar range. nih.gov Additionally, 4-arylamino-quinazoline derivatives bearing a pyrimidine (B1678525) moiety have also been explored as potent EGFR inhibitors, with some compounds showing excellent activity against the L858R/T790M double mutant. nih.gov
Table 4: Inhibitory Activity of this compound Analogues against EGFR
| Compound Series | Target | IC50 (nM) |
|---|---|---|
| 2-(pyrimidin-4-yl)oxazole-4-carboxamides | EGFR (WT and mutant) | 100 - 9830 (Cytotoxicity IC50) |
| 4-arylamino-quinazoline derivative (8o) | EGFR WT | 0.8 |
| 4-arylamino-quinazoline derivative (8o) | EGFR L858R/T790M | 2.7 |
| 2,4-diarylaminopyrimidine (8a) | EGFR L858R/T790M | 4.1 |
This table presents the inhibitory activities of different this compound analogue series against Epidermal Growth Factor Receptor (EGFR). The data is compiled from scientific publications. nih.govnih.govnih.gov
Myeloperoxidase (MPO) Inhibition and Mechanism-Based Inactivation
Myeloperoxidase (MPO) is a heme-containing enzyme that catalyzes the formation of reactive oxygen species and is implicated in various inflammatory diseases. A specific analogue of this compound, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), has been identified as a highly selective and potent mechanism-based inactivator of MPO. rsc.org
The inhibitory action of PF-06282999 is time-dependent and irreversible, consistent with mechanism-based inactivation. rsc.org This means the compound is converted by the MPO enzyme into a reactive intermediate that then covalently binds to and inactivates the enzyme. rsc.org This analogue has demonstrated robust inhibition of MPO activity in both in vitro and in vivo models. rsc.org
Table 5: Inhibitory Profile of PF-06282999 against Myeloperoxidase (MPO)
| Compound | Target | Inhibition Type | In Vitro Potency (IC50) |
|---|
| PF-06282999 | Myeloperoxidase (MPO) | Mechanism-based, irreversible | 1.9 µM (human whole blood assay) |
This table provides details on the inhibitory mechanism and potency of PF-06282999 against Myeloperoxidase (MPO). The information is based on published research. rsc.org
SLACK Potassium Channel Inhibition (KCNT1 Gene Related)
The SLACK potassium channel, encoded by the KCNT1 gene, is a sodium-activated potassium channel that plays a crucial role in regulating neuronal excitability. Gain-of-function mutations in the KCNT1 gene have been linked to severe forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). acs.org A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides have been identified as inhibitors of the SLACK channel through high-throughput screening. acs.org
Structure-activity relationship studies on this series have been conducted to optimize their inhibitory potency against the wild-type SLACK channel. acs.orgmdpi.com More than 60 analogues were synthesized and evaluated, leading to the identification of several compounds with submicromolar potency. mdpi.com The eastern region of the scaffold was found to be the most amenable to modification. mdpi.com
Table 6: Inhibitory Activity of 2-aryloxy-N-(pyrimidin-5-yl)acetamide Analogues against SLACK Potassium Channel
| Compound | Modification | Target | IC50 (µM) |
|---|---|---|---|
| Analogue 15 | Removal of 2-fluoro group from hit compound | WT SLACK | Potency slightly reduced |
| Analogue 16 | 3-fluoro substitution | WT SLACK | Tolerated with slight reduction in potency |
| Analogue 17 | 4-fluoro substitution | WT SLACK | Tolerated with slight reduction in potency |
This table summarizes the structure-activity relationship findings for a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues as inhibitors of the SLACK potassium channel. The data is derived from a detailed hit optimization study. mdpi.com
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
A significant breakthrough in understanding the molecular targets of pyrimidine-4-carboxamide (B1289416) derivatives, a class of compounds analogous to this compound, has been the identification of their potent inhibitory activity against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). rrpharmacology.ruresearchgate.netnih.govnih.govjournalijar.com NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov
Through high-throughput screening of a large compound library, a pyrimidine-4-carboxamide compound was identified as a sub-micromolar inhibitor of NAPE-PLD. researchgate.netnih.gov This initial hit prompted the generation of a library of analogues to optimize potency and physicochemical properties. This structure-activity relationship (SAR) study led to the development of a highly potent and selective NAPE-PLD inhibitor, designated LEI-401. researchgate.netnih.gov
The optimization of the initial hit involved modifications at three key positions of the pyrimidine-4-carboxamide scaffold. The combination of an (S)-3-phenylpiperidine group, an (S)-3-hydroxypyrrolidine substituent, and a cyclopropylmethylamide moiety resulted in LEI-401, which exhibited a 10-fold increase in activity compared to the initial hit compound. researchgate.net LEI-401 demonstrated nanomolar potency and was shown to reduce NAE levels, including anandamide, in neuronal cells and in the brains of mice. researchgate.netnih.govnih.gov The potent and brain-active nature of LEI-401 makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NAPE-PLD in vivo. nih.govnih.gov
Table 1: NAPE-PLD Inhibitory Activity of Key Pyrimidine-4-Carboxamide Analogues
| Compound | pIC50 (µM) | IC50 (nM) |
|---|---|---|
| Initial Hit Compound | 6.09 ± 0.04 | ~813 |
| LEI-401 | 7.14 ± 0.04 | 72 |
Data sourced from Kotsogianni et al. (2021). researchgate.net
Heat Shock Protein 70 (HSP70) Inhibition
Analogues of this compound, specifically 2,5′-thiodipyrimidines and 5-(phenylthio)pyrimidine acrylamides, have been identified as a novel class of Heat Shock Protein 70 (HSP70) inhibitors. nih.govnih.govacs.org HSP70 is a molecular chaperone that plays a critical role in protein homeostasis, cell signaling, and survival, making it an attractive target in oncology. nih.govnih.gov
These pyrimidine-based inhibitors are rationally designed to bind to a novel allosteric pocket in the N-terminal domain of HSP70. nih.govnih.gov A key feature of some of these inhibitors is the incorporation of an acrylamide (B121943) moiety, which acts as a covalent modifier by reacting with a cysteine residue within the allosteric binding site. nih.govnih.gov This irreversible binding mechanism contributes to their potent and selective activity in cancer cells. nih.gov
In cellular models, these HSP70 inhibitors have been shown to interfere with the formation of the functional HSP70-HOP-HSP90 machinery, leading to the destabilization and degradation of HSP70/HSP90 client proteins, such as Raf-1. nih.gov The disruption of this chaperone complex ultimately results in the inhibition of cancer cell growth and the induction of apoptosis. nih.govnih.govacs.org Structure-activity relationship studies have identified derivatives with low micromolar to high nanomolar activity in cancer cells, highlighting the potential of these pyrimidine scaffolds for the development of novel anticancer therapeutics. nih.govacs.org
Table 2: Cellular Activity of Representative Phenylthiopyrimidine Acrylamide HSP70 Inhibitors
| Compound | Cell Growth Inhibition IC50 (µM) | Caspase-3,7 Activation EC50 (µM) |
|---|---|---|
| Derivative 1 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Derivative 2 | 0.9 ± 0.1 | 0.5 ± 0.05 |
Data represents activity in specific cancer cell lines as reported in the literature.
Modulation of Cellular Pathways and Biological Processes
Beyond direct enzymatic inhibition, this compound analogues modulate a variety of cellular pathways and biological processes, contributing to their diverse pharmacological profile. These activities include anti-inflammatory, antioxidant, anticonvulsant, and neuroprotective effects.
Anti-inflammatory Response Pathways (e.g., COX enzymes, PGE2 production, TLR4/NF-κB signaling)
Certain pyrimidine derivatives have been shown to exert anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2). The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, with COX-2 being primarily upregulated during inflammation. The selective inhibition of COX-2 is a key mechanism for anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors.
The anti-inflammatory properties of these compounds are linked to the modulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. TLR4 activation, for instance by bacterial lipopolysaccharide (LPS), triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression, including COX-2. By interfering with this pathway, pyrimidine analogues can suppress the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2).
Mechanisms of Antioxidant Activity (e.g., Radical Scavenging)
Derivatives of this compound have demonstrated notable antioxidant properties, primarily through their ability to act as radical scavengers. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous diseases.
The antioxidant capacity of these pyrimidine derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. In these assays, the compounds donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The extent of this reaction, measured spectrophotometrically, provides an indication of the radical scavenging potential of the compound. The pyrimidine nucleus, with its electron-rich nitrogen atoms, is thought to contribute significantly to this antioxidant activity.
Anticonvulsant Mechanisms (e.g., GABAergic System, NMDAR, AMPAR Modulation)
A promising area of investigation for this compound analogues is in the field of anticonvulsant therapy. One such derivative, N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, known as Epirimil, has been studied for its multifactorial mechanism of anticonvulsant activity. rrpharmacology.ruresearchgate.netdntb.gov.uaresearchgate.net
Furthermore, docking studies suggest that Epirimil may also interact with ionotropic glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. rrpharmacology.rudntb.gov.ua By antagonizing these excitatory receptors, the compound could further contribute to the suppression of seizure activity. nih.govnih.govdovepress.commdpi.com The in vivo efficacy of Epirimil has been demonstrated in pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizure models in rodents, supporting its potential as a novel anticonvulsant agent. rrpharmacology.rudntb.gov.ua
Neuroprotective Actions (e.g., Promotion of Neuronal Survival, Reduction of Apoptosis)
Analogues of this compound have also been investigated for their neuroprotective properties, including the promotion of neuronal survival and the reduction of apoptosis. One area of research has focused on pyrazolo[1,5-a]pyrimidine (B1248293) acetamide (B32628) derivatives, which have been shown to induce apoptosis in glioblastoma cells. nih.gov This pro-apoptotic effect in cancer cells is a desirable therapeutic outcome.
Conversely, in the context of neurodegenerative diseases, the goal is to prevent apoptosis and promote neuronal survival. Studies on pyrimido[4,5-d]pyrimidines have demonstrated significant neuroprotective effects against hydrogen peroxide (H2O2)-induced oxidative stress in neuronal cell lines. mdpi.com These compounds were found to reverse the toxic effects of H2O2, thereby promoting neuronal cell survival. mdpi.com The neuroprotective activity of these compounds was also linked to their antioxidant properties and their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com These findings suggest that the specific structural features of the pyrimidine acetamide analogues can be tailored to either promote or inhibit apoptosis, depending on the therapeutic context.
Analgesic Pathways
The analgesic effects of this compound analogues are believed to be mediated through multiple pathways, primarily involving the inhibition of key enzymes and modulation of inflammatory signaling cascades. Research into pyrimidine derivatives has highlighted their potential to act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain. nih.govnih.govnih.govbioworld.com The inhibition of COX-2 reduces the production of prostaglandins, which are lipid compounds that mediate pain and inflammation. nih.govnih.gov
Furthermore, some pyrimidine derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its activation is crucial in the inflammatory response that leads to pain. nih.govfrontiersin.orgfrontiersin.org By inhibiting the NF-κB pathway, these compounds can reduce the expression of pro-inflammatory genes, thereby contributing to their analgesic effects. nih.govfrontiersin.org While the direct analgesic targets of this compound analogues are still under investigation, the existing evidence points towards a mechanism involving the dual inhibition of COX-2 and the NF-κB pathway. nih.govfrontiersin.org
Table 1: Potential Analgesic Mechanisms of this compound Analogues
| Molecular Target | Pathway | Effect |
| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Reduction of inflammatory mediators |
| Nuclear Factor-kappa B (NF-κB) | Inflammatory Gene Transcription | Decreased expression of pro-inflammatory cytokines |
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
Analogues of this compound have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines, operating through a variety of molecular mechanisms. mdpi.comnih.govnih.gov A primary mode of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs). mdpi.comnih.govnih.govmdpi.com CDKs are crucial for the regulation of the cell cycle, and their inhibition by pyrimidine derivatives can lead to cell cycle arrest, thereby preventing cancer cell proliferation. nih.govmdpi.com
Another important mechanism is the inhibition of tubulin polymerization. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net Tubulin is the protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to apoptotic cell death. nih.govmdpi.com
Furthermore, some this compound derivatives have been identified as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). nih.govfrontiersin.orgekb.egrjpbr.comtaylorandfrancis.com Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that are vital for cancer cell survival, proliferation, and the formation of new blood vessels that supply tumors. frontiersin.orgrjpbr.com
The cytotoxic effects of these compounds are often mediated by the induction of apoptosis, or programmed cell death. This is achieved through the activation of caspases, a family of proteases that execute the apoptotic process, and by modulating the expression of Bcl-2 family proteins, which are key regulators of apoptosis. nih.govmdpi.com
Table 2: Antiproliferative and Cytotoxic Mechanisms of this compound Analogues
| Molecular Target/Process | Mechanism of Action | Consequence in Cancer Cells |
| Cyclin-Dependent Kinases (CDKs) | Inhibition of kinase activity | Cell cycle arrest |
| Tubulin | Inhibition of polymerization | Mitotic arrest, apoptosis |
| EGFR/VEGFR-2 | Inhibition of tyrosine kinase activity | Blockade of pro-survival and angiogenic signaling |
| Caspases | Activation | Induction of apoptosis |
| Bcl-2 Family Proteins | Modulation of expression | Promotion of apoptosis |
Antimicrobial Mechanisms against Bacterial and Fungal Species
The antimicrobial activity of this compound analogues is an area of growing interest, with research pointing to several potential molecular targets in both bacteria and fungi. In bacteria, one of the proposed mechanisms of action is the inhibition of DNA gyrase. nih.govnih.govmdpi.com DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process that is critical for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death. nih.govnih.gov
In the context of fungal infections, a potential target for these compounds is the enzyme succinate (B1194679) dehydrogenase (SDH). researchgate.netresearchgate.netnih.govnih.govacs.org SDH is a key enzyme in both the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration. By inhibiting SDH, these compounds can disrupt the energy metabolism of fungal cells, leading to a fungistatic or fungicidal effect. researchgate.netnih.govnih.gov
Molecular docking studies have been employed to predict the binding interactions of pyrimidine derivatives with these microbial enzymes, providing insights into the potential mechanisms of action at a molecular level. researchgate.netresearchgate.netnih.govfigshare.comdmed.org.ua These computational approaches, combined with experimental data, are helping to elucidate the specific molecular targets and structure-activity relationships of this compound analogues as antimicrobial agents. researchgate.netnih.govfigshare.com
Table 3: Potential Antimicrobial Mechanisms of this compound Analogues
| Organism Type | Potential Molecular Target | Mechanism of Action |
| Bacteria | DNA Gyrase | Inhibition of DNA replication and transcription |
| Fungi | Succinate Dehydrogenase (SDH) | Disruption of cellular respiration and energy metabolism |
Computational Chemistry and in Silico Approaches in the Investigation of 2 Pyrimidin 4 Yl Acetamide
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 2-(Pyrimidin-4-yl)acetamide, to the binding site of a target protein. The insights gained from molecular docking can elucidate the structural basis of a ligand's activity and guide the optimization of its structure to enhance potency and selectivity.
In studies involving pyrimidine-based acetamide (B32628) derivatives, molecular docking has been instrumental in identifying potential biological targets and rationalizing observed biological activities. For instance, in a study on pyrimidin-(1(2H)-yl)acetamide derivatives, molecular docking was employed to investigate the binding potential of a highly active compound towards cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. mdpi.com The simulation revealed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for its cytotoxic effects. mdpi.com
Similarly, in the investigation of new acetamides bearing 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) cores, molecular docking studies were performed to understand their inhibitory action against cyclooxygenase (COX) enzymes. researchgate.net These simulations demonstrated that the most potent compounds fit favorably into the active sites of COX-1 and COX-2, forming key interactions with amino acid residues that are critical for catalysis. researchgate.net
Preparation of the this compound structure: The 3D coordinates of the molecule would be generated and optimized to find its lowest energy conformation.
Selection and preparation of the protein target: A biologically relevant protein target would be chosen based on the therapeutic area of interest. The 3D structure of the protein, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Docking simulation: A docking algorithm would be used to systematically explore different orientations and conformations of this compound within the protein's binding site.
Analysis of results: The resulting poses would be scored based on their predicted binding affinity, and the most favorable poses would be analyzed to identify key intermolecular interactions.
The following interactive table provides an example of the type of data generated from molecular docking studies on related pyrimidine acetamide derivatives.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrimidin-(1(2H)-yl)acetamide analog | CDK1 | -7.8 | LEU83, LYS33, GLU81 |
| 1,3,4-Oxadiazole-pyrimidine acetamide analog | COX-1 | -9.2 | ARG120, TYR355, SER530 |
| 1,3,4-Oxadiazole-pyrimidine acetamide analog | COX-2 | -10.5 | ARG120, TYR355, SER530 |
Note: The data in this table is illustrative and based on findings for related pyrimidine acetamide derivatives, not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
While a specific QSAR model for this compound has not been reported, the development of such a model would follow a well-established workflow. A dataset of pyrimidine acetamide derivatives with their experimentally determined biological activities (e.g., IC50 values) would be required. For each compound in the dataset, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a mathematical model that correlates the molecular descriptors with the biological activity. The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
A hypothetical QSAR equation for a series of pyrimidine acetamide derivatives might look like this:
pIC50 = c0 + c1(LogP) + c2(TPSA) + c3(Dipole Moment) + ...
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.
TPSA is the topological polar surface area, representing polarity.
c0, c1, c2, c3 are the regression coefficients determined from the model fitting.
Such a model would allow for the virtual screening of a library of pyrimidine acetamide derivatives and the prioritization of compounds for synthesis and biological testing.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify potential liabilities and reduce the likelihood of late-stage failures.
For this compound, a variety of ADMET properties can be predicted using commercially available software packages and online web servers. These predictions are based on models derived from large datasets of experimental data.
Absorption: Predictions of oral bioavailability are often guided by rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500, and a calculated logP greater than 5. Other important parameters include intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate liability.
Distribution: Key predicted properties include plasma protein binding, which affects the free concentration of the drug available to act on its target, and blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system.
Metabolism: In silico models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, the major enzymes involved in drug metabolism. Inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can also be predicted, which is important for assessing the potential for drug-drug interactions.
Excretion: While direct prediction of excretion pathways is complex, parameters related to renal clearance can be estimated.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
The following interactive table presents a hypothetical in silico ADMET profile for this compound, based on general expectations for a small, relatively polar molecule.
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability likely |
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Moderate cell membrane permeability |
| Distribution | ||
| Plasma Protein Binding | Low | High free fraction of drug |
| BBB Permeation | Low | Unlikely to cross the blood-brain barrier |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions via this isoform |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug interactions via this isoform |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Note: This data is illustrative and represents a hypothetical profile. Actual values would need to be determined by specific in silico modeling or experimental validation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, binding pathways, and the stability of ligand-protein complexes.
In the context of this compound, an MD simulation could be performed on the molecule in solution to explore its conformational landscape and identify the most stable conformations. More importantly, MD simulations are often used to refine the results of molecular docking. After docking this compound into a protein's binding site, an MD simulation of the complex can be run to assess its stability over time.
Key insights that can be gained from MD simulations include:
Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein, the stability of the docked pose can be evaluated. A stable RMSD suggests a stable binding mode.
Flexibility of the protein and ligand: The root-mean-square fluctuation (RMSF) of individual atoms or residues can reveal which parts of the protein and ligand are flexible and which are rigid upon binding.
Analysis of intermolecular interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the protein, and how these interactions evolve over time.
Calculation of binding free energies: Advanced MD-based methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone.
In a study of pyrimidin-(1(2H)-yl)acetamide derivatives, an MD simulation was performed on the complex of the most active compound with CDK1. mdpi.com The simulation showed that the compound remained stably bound within the active site throughout the simulation, confirming the stability of the docked pose. mdpi.com
The application of these computational methods provides a comprehensive in silico evaluation of this compound. While direct computational studies on this specific molecule are limited, the principles and findings from research on related pyrimidine acetamide derivatives offer a solid foundation for predicting its potential as a bioactive compound and for guiding its future experimental investigation.
Analytical and Spectroscopic Characterization Techniques for 2 Pyrimidin 4 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Pyrimidin-4-yl)acetamide and its derivatives in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the acetamide (B32628) side chain. The pyrimidine ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position would likely appear as a singlet, while the protons at the C5 and C6 positions would present as doublets due to coupling. The methylene (B1212753) protons (-CH₂) of the acetamide group would resonate as a singlet, and the amide protons (-NH₂) would also appear as a broad singlet. The exact chemical shifts can be influenced by the solvent used and the presence of substituents on the pyrimidine ring. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the amide, the methylene carbon, and the carbons of the pyrimidine ring. The chemical shift of the carbonyl carbon is typically found in the downfield region (around 165-175 ppm). The signals for the pyrimidine ring carbons are also characteristically located in the aromatic region. aun.edu.egresearchgate.net In studies of related pyridine (B92270) and quinoline (B57606) derivatives, carbon signals have been extensively mapped, providing a reliable reference for assigning the spectra of pyrimidine-containing compounds. rsc.orgrsc.org
| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyrimidine-H2 | ~9.1-9.3 (s) | ~158-160 |
| Pyrimidine-H5 | ~7.4-7.6 (d) | ~120-122 |
| Pyrimidine-H6 | ~8.7-8.9 (d) | ~150-152 |
| -CH₂- (Acetamide) | ~3.8-4.0 (s) | ~40-45 |
| -NH₂ (Amide) | ~7.0-7.5 (br s) | N/A |
| C=O (Amide) | N/A | ~168-172 |
| Pyrimidine-C4 | N/A | ~160-165 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS and LC/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC), as in LC-MS or LC-MS/MS, it becomes an indispensable tool for separating complex mixtures and identifying individual components. mdpi.comwiley.com
For this compound, mass spectrometry would be used to confirm the molecular weight by identifying the molecular ion peak (M+). High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the acetamide side chain. LC-MS/MS is particularly valuable for the analysis of pyrimidine derivatives in biological matrices or for identifying metabolites. nih.govplos.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives would display characteristic absorption bands corresponding to its functional groups.
Key expected absorption peaks include:
N-H stretching: The amide N-H group typically shows one or two bands in the region of 3100-3500 cm⁻¹.
C=O stretching: A strong absorption band, known as the Amide I band, is expected around 1650-1690 cm⁻¹ for the carbonyl group of the amide. researchgate.netresearchgate.net
N-H bending: The Amide II band, resulting from N-H bending, appears around 1550-1640 cm⁻¹.
C=N and C=C stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.
Analysis of the IR spectra of related acetamide and heterocyclic compounds confirms these characteristic absorption regions. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3100 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 |
| Amide (C=O) | Stretching (Amide I) | 1650 - 1690 |
| Amide (N-H) | Bending (Amide II) | 1550 - 1640 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1600 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₆H₇N₃O), this technique provides a crucial check on the purity and empirical formula of the synthesized compound. A close correlation between the found and calculated values, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. This method is routinely reported in the characterization of new heterocyclic compounds. aun.edu.egnih.gov
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. researchgate.net The compound is spotted on a solid support (like silica (B1680970) gel) and a solvent system is used as the mobile phase. The purity is indicated by the presence of a single spot after visualization (e.g., under UV light). The retention factor (Rf) value is a characteristic property for a given compound under specific conditions. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. ptfarm.plnih.gov The compound is passed through a column under high pressure, and its detection is typically achieved using a UV detector. A pure compound will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for precise quantification of purity, often expressed as a percentage (e.g., >95%). lgcstandards.com
Future Directions and Emerging Research Opportunities in 2 Pyrimidin 4 Yl Acetamide Chemistry
Rational Design of Novel 2-(Pyrimidin-4-yl)acetamide Analogues with Improved Selectivity and Potency
The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the therapeutic properties of a lead compound through targeted structural modifications. For this compound, this approach involves a deep understanding of its structure-activity relationships (SAR) to enhance potency against a specific biological target while minimizing off-target effects, thereby improving selectivity.
Research efforts have demonstrated that strategic modifications to both the pyrimidine (B1678525) core and the acetamide (B32628) side chain can profoundly influence biological activity. For instance, the replacement of the oxazolopyrimidine scaffold with a pyrimidinylacetamide core has led to the generation of novel and potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov In one such study, a series of pyrimidinylacetamide-based ureas were designed, with compound 16 emerging as a particularly potent inhibitor in Human Umbilical Vein Endothelial Cells (HUVEC) assays. nih.gov
Further exemplifying the power of rational design, computational and fragment-based drug design (FBDD) approaches have been employed to develop 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a significant target in cancer therapy. nih.gov This highlights how modifying the core structure linked to the pyrimidine ring can achieve desired inhibitory profiles.
Elucidation of SAR is critical. Studies on related pyrazolopyrimidine structures have shown that substitutions on the terminal acetamide group can be diversified to fine-tune properties like binding affinity and lipophilicity without compromising target engagement. wustl.edunih.gov This principle is directly applicable to this compound analogues, where modifying the acetamide nitrogen with different substituents could optimize pharmacokinetic and pharmacodynamic profiles.
| Compound Class | Target | Design Strategy | Notable Improvement | Reference |
|---|---|---|---|---|
| Pyrimidinylacetamide-based Ureas | VEGFR-2 | Scaffold Hopping | Potent inhibition of HUVEC proliferation (IC50 = 0.43 μM for lead compound) | nih.gov |
| 2-(Pyrimidin-4-yl)oxazole-4-carboxamides | EGFR (Wild-Type and Mutant) | Fragment-Based Drug Design (FBDD) | High cytotoxic potency against various cancer cell lines (IC50 values as low as 0.10 μM) | nih.gov |
| N-acetamide Substituted Pyrazolopyrimidines | TSPO | N,N-disubstitution on Acetamide | Significantly increased binding affinity (pico-molar activity) and tunable lipophilicity | wustl.edunih.gov |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. rsc.org Consequently, derivatives of this compound hold immense potential for therapeutic applications beyond their currently investigated roles. The structural versatility of this scaffold allows it to be adapted to fit the binding sites of various enzymes and receptors.
Pyrimidine derivatives have a well-documented history of diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial properties. researchgate.netnih.gov The future exploration for this compound analogues could focus on screening these compounds against a broader panel of biological targets to uncover novel therapeutic uses.
Emerging research has already begun to uncover new applications:
Kinase Inhibition : Beyond well-established targets like VEGFR-2 and EGFR, this scaffold could be directed toward other kinases implicated in disease, such as Hematopoietic Progenitor Kinase 1 (HPK1), which is a target in immunotherapy. nih.gov
Ion Channel Modulation : A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues were identified as inhibitors of SLACK potassium channels, which are linked to rare epileptic disorders. mdpi.com This opens a promising avenue for developing treatments for neurological conditions.
Anti-Infective Agents : With the rise of antimicrobial resistance, screening pyrimidine-based compounds against resistant bacterial and fungal strains is a critical area of research. nih.govnih.govresearchgate.net Specific diaminopyrimidine derivatives have shown potential activity against retroviruses and Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.gov
Systematic screening of compound libraries containing this compound derivatives against diverse target classes is a viable strategy for identifying new and unexpected biological activities, potentially leading to first-in-class medicines for untreated diseases.
| Potential Therapeutic Area | Biological Target Class | Rationale / Example | Reference |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., VEGFR-2, EGFR) | Established activity as anti-angiogenesis and anti-proliferative agents. | nih.govnih.gov |
| Neurological Disorders | Ion Channels (e.g., SLACK) | Identified as a promising scaffold for treating certain forms of epilepsy. | mdpi.com |
| Infectious Diseases | Various (e.g., bacterial, fungal, viral, parasitic enzymes) | Broad-spectrum potential of the pyrimidine core. | researchgate.netnih.gov |
| Inflammatory Diseases | Inflammatory pathway enzymes | Pyrimidine derivatives are known to possess anti-inflammatory properties. | researchgate.net |
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry offers new tools to produce this compound and its analogues more efficiently, cost-effectively, and with a lower environmental footprint. Moving beyond traditional multi-step, time-consuming syntheses is crucial for accelerating the drug discovery process.
Future research in this area should focus on several key strategies:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and purity. It has been successfully applied to the synthesis of various acetamide derivatives and represents a valuable tool for rapidly generating libraries of analogues for screening. preprints.org
Multi-Component Reactions (MCRs) : MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and reducing waste. The synthesis of certain pyrimidine-based hybrids has been achieved via MCRs, demonstrating the applicability of this strategy. nih.gov
Green Chemistry Approaches : The use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions is becoming increasingly important. Developing synthetic routes that align with the principles of green chemistry will be essential for the sustainable production of these compounds.
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch chemistry. Implementing flow processes for key synthetic steps could streamline the production of this compound derivatives.
By embracing these modern synthetic methods, chemists can accelerate the design-make-test-analyze cycle, enabling faster identification of lead candidates.
| Methodology | Key Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher purity. | Rapid generation of diverse analogue libraries for SAR studies. preprints.org |
| Multi-Component Reactions | High atom economy, reduced number of steps, operational simplicity. | Efficient construction of complex pyrimidine-based scaffolds. nih.gov |
| Green Chemistry | Reduced waste, lower environmental impact, increased safety. | Sustainable development and manufacturing of drug candidates. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Improved reproducibility and potential for large-scale production. |
Application of Artificial Intelligence and Machine Learning in Compound Design and High-Throughput Screening
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling researchers to process vast amounts of data and make more accurate predictions. nih.govnih.gov These computational tools can be applied at nearly every stage of the discovery pipeline for this compound derivatives, from initial hit identification to lead optimization.
Key applications include:
High-Throughput Virtual Screening (HTVS) : AI/ML models can screen virtual libraries of millions or even billions of compounds to identify those most likely to be active against a specific target. nih.gov This dramatically narrows the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can build predictive QSAR models that correlate the structural features of this compound analogues with their biological activity. dntb.gov.ua These models can then be used to predict the potency of novel, unsynthesized compounds, guiding the design of more effective analogues.
De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high potency, good selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. springernature.com
ADMET Prediction : Predicting the pharmacokinetic and toxicity properties of a compound early in the discovery process is crucial for avoiding late-stage failures. ML models trained on existing ADMET data can provide valuable predictions for novel this compound designs. springernature.com
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and increase the probability of developing successful clinical candidates. nih.gov
| AI / ML Application | Function | Impact on Drug Discovery Pipeline |
|---|---|---|
| High-Throughput Virtual Screening | Identifies potential "hits" from large virtual compound libraries. | Reduces the cost and time of initial screening phases. nih.gov |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of the most promising candidates and guides lead optimization. dntb.gov.ua |
| De Novo Design | Generates novel molecular structures with desired properties. | Expands chemical space and creates novel intellectual property. springernature.com |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage attrition by identifying problematic compounds early. springernature.com |
Q & A
Q. What in silico approaches prioritize pyrimidine-acetamide derivatives for drug discovery?
- Methodological Answer: Use Lipinski’s Rule of Five and ADMET prediction tools (e.g., SwissADME) to filter compounds. For instance, a logP <5 and topological polar surface area (TPSA) <140 Ų ensure oral bioavailability. Virtual screening against kinase targets (e.g., EGFR) identifies lead candidates .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Citations align with evidence IDs (e.g., ).
- Methodological answers emphasize experimental design and data analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
